2(1H)-Pyrazinone, 3-iodo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

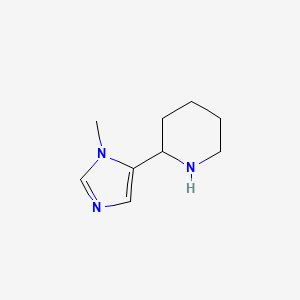

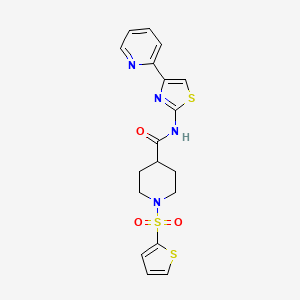

“2(1H)-Pyrazinone, 3-iodo-” is a chemical compound that is part of the pyrazinone family. It is also known as "3-Iodopyridin-2-ol" . Pyrazinones are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the elements are carbon, hydrogen, nitrogen, and iodine .

Applications De Recherche Scientifique

Synthesis and Functionalization

2(1H)-Pyrazinones, including 3-iodo variants, are versatile scaffolds in organic chemistry, used for synthesizing biologically active compounds. A study by Alen et al. (2007) described a catalyst-free method for synthesizing phosphonated 2(1H)-pyrazinones, applicable to 3-iodopyrazinones as well (Alen et al., 2007). Another research by Kaval et al. (2004) explored microwave-assisted palladium-catalyzed reactions to decorate 2(1H)-pyrazinone scaffolds, highlighting their utility in introducing various substituents (Kaval et al., 2004).

Click Chemistry and Microwave Irradiation

The "click chemistry" approach has been applied to 2(1H)-pyrazinones, generating pharmacologically interesting heterocyclic moieties, as detailed in a study by Kaval et al. (2005) (Kaval et al., 2005). Additionally, Singh et al. (2006) developed optimized conditions for the decoration of 2(1H)-pyrazinone scaffolds using Cu(II)-mediated cross-coupling reactions, enhanced by microwave irradiation (Singh et al., 2006).

Drug Design and Peptide Mimicry

3,5-Dihalo-2(1H)-pyrazinones, including 3-iodo variants, have been utilized as scaffolds in drug design and peptide mimicry. Pawar and Borggraeve (2006) reviewed methods for synthesizing and functionalizing these compounds, emphasizing their application in these fields (Pawar & Borggraeve, 2006).

Solid-Phase Synthesis and Biological Activities

Kaval et al. (2005) described the first solid-phase synthesis of the 2(1H)-pyrazinone scaffold, enabling the generation of libraries for screening biological activities (Kaval et al., 2005). Additionally, Saijo et al. (2017) reported a novel method for synthesizing densely functionalized 2(1H)-pyrazinones, demonstrating cytotoxicity and antibacterial activity in some products (Saijo et al., 2017).

Safety and Hazards

The safety data sheets for similar compounds, such as “3-Iodo-1H-pyrazole”, suggest that these compounds may cause skin and eye irritation and may be harmful if inhaled . Therefore, it is recommended to handle “2(1H)-Pyrazinone, 3-iodo-” with appropriate protective equipment and to use it only in a well-ventilated area .

Orientations Futures

The future directions for “2(1H)-Pyrazinone, 3-iodo-” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the use of multicomponent reactions (MCRs) in their synthesis could be further optimized . Additionally, given their role as precursors in the synthesis of biologically active structures, there could be potential for their use in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .

Mode of Action

Similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) are known to be extensively metabolized, with the metabolites being 2 diastereomers of propargyl-n-acetic acid carbamate .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) have been found to cause irritation to the larynx as a critical effect seen after repeated inhalation exposure .

Action Environment

It’s worth noting that similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) are known to be stable at room temperature .

Propriétés

IUPAC Name |

3-iodo-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQIDREVIRSRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261594-59-5 |

Source

|

| Record name | 3-iodopyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate](/img/structure/B2806113.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2806116.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2806120.png)

![11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B2806122.png)

![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole](/img/structure/B2806126.png)

![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2806131.png)

![methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2806133.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2806135.png)